Home > Products > Screening Compounds P23791 > Dabigatran Impurity 13
Dabigatran Impurity 13 - 1408238-37-8

Dabigatran Impurity 13

Catalog Number: EVT-1478396
CAS Number: 1408238-37-8
Molecular Formula: C32H36N6O6
Molecular Weight: 600.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine is an impurity of Dabigatran Etexilate Mesylate which is a nonpeptide, direct thrombin inhibitor.

Dabigatran Etexilate

    Compound Description: Dabigatran etexilate is a prodrug of dabigatran, a direct thrombin inhibitor. It is an oral anticoagulant used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. [, , , , , ] It is also used for the treatment and prevention of venous thromboembolism. [, ] Dabigatran etexilate is metabolized to dabigatran in the body.

Pradaxa®

    Compound Description: Pradaxa® is the brand name for dabigatran etexilate. []

    Relevance: As Pradaxa® is the brand name for Dabigatran Etexilate, any impurities found within it directly relate to Dabigatran Etexilate. Therefore, Dabigatran Impurity 13, as a potential impurity of Dabigatran Etexilate, could be present in Pradaxa®. []

Dabigatran

    Compound Description: Dabigatran is the active metabolite of dabigatran etexilate and acts as a direct and reversible thrombin inhibitor. [] It is responsible for the anticoagulant effects of dabigatran etexilate.

    Relevance: Dabigatran is the active form of Dabigatran Etexilate, meaning that Dabigatran Impurity 13, as a potential impurity related to Dabigatran Etexilate, could potentially degrade into compounds structurally similar to Dabigatran or interfere with Dabigatran's activity. [, , , ]

P-demethylgatifloxacin

    Compound Description: P-demethylgatifloxacin is the main impurity of gatifloxacin, a fluoroquinolone antibiotic. []

    Relevance: While not directly structurally related to Dabigatran Impurity 13, P-demethylgatifloxacin exemplifies the concept of a significant impurity within a pharmaceutical compound. This example highlights the importance of identifying and characterizing impurities, like Dabigatran Impurity 13, to ensure the safety and efficacy of pharmaceutical products. []

Hexyl Chloroformate

    Compound Description: Hexyl chloroformate is a reagent used in the synthesis of Dabigatran Etexilate. [, ] It is considered a genotoxic impurity, meaning it has the potential to damage DNA and cause mutations.

    Relevance: Hexyl Chloroformate is a critical reagent in the synthesis of Dabigatran Etexilate and can potentially remain as a residual impurity. Its presence in the final product is tightly regulated due to its genotoxic nature. While the specific structure of Dabigatran Impurity 13 isn't detailed in the provided research, it's possible that its presence is related to the use of Hexyl Chloroformate during synthesis. [, ]

N-Hexyl-4-nitrophenyl Carbonate

    Compound Description: N-Hexyl-4-nitrophenyl Carbonate is a novel synthon used in the synthesis of Dabigatran Etexilate. It is presented as an alternative to n-hexyl chloroformate, aiming to minimize the formation of certain impurities. []

    Relevance: The introduction of N-Hexyl-4-nitrophenyl Carbonate in Dabigatran Etexilate synthesis relates to the ongoing efforts to control and minimize impurities. While this specific synthon is aimed at reducing specific byproducts (impurities 20–27), it underscores the importance of understanding impurity formation pathways. This knowledge is crucial for optimizing synthesis strategies, potentially leading to processes with reduced formation of impurities like Dabigatran Impurity 13. []

Other Dabigatran Etexilate Related Impurities:

    Compound Description: Several papers discuss unidentified impurities found within Dabigatran Etexilate or its synthesis processes. These impurities are often labeled numerically, based on their chromatographic elution order, such as "Impurity A, B, E" or simply numbered impurities. [, , , , ] The specific structures of these impurities are not always fully characterized in the provided papers.

    Relevance: The existence of these various Dabigatran Etexilate related impurities, including the numerically labeled ones and the specifically discussed "Dabigatran dimer" and "Dabigatran n-propyl ester", demonstrates the complexity of Dabigatran Etexilate manufacturing and degradation. [, , , , ] Even though the exact structure of Dabigatran Impurity 13 remains undefined, its existence further highlights the need for comprehensive impurity profiling to ensure the drug's quality and safety.

Degradation Products of Dabigatran Etexilate

    Compound Description: Various degradation products of Dabigatran Etexilate have been identified through forced degradation studies. These studies subject the drug to stress conditions like hydrolysis, oxidation, and photolysis to identify potential degradation pathways and resulting products. [, , , ] The structures of several degradation products have been elucidated, including those resulting from hydrolytic pathways. [, ]

    Relevance: Analyzing the degradation products of Dabigatran Etexilate is crucial for understanding its stability profile. The structures of these degradation products, though not always identical, can be structurally related to potential impurities like Dabigatran Impurity 13. Studying these degradation pathways and the resulting products can provide insights into potential origins and structures of impurities observed during manufacturing or storage. [, , , ]

Overview

Dabigatran Impurity 13 is a chemical compound associated with the anticoagulant drug Dabigatran etexilate. Its molecular formula is C35H43N7O5C_{35}H_{43}N_{7}O_{5} and it has a molecular weight of approximately 641.8 g/mol. This impurity arises during the manufacturing process of Dabigatran, which is primarily used to prevent and treat thromboembolic disorders. Understanding this impurity is crucial for ensuring the safety and efficacy of Dabigatran formulations.

Classification

Dabigatran Impurity 13 is classified as an impurity in pharmaceutical chemistry. It is categorized under related compounds that arise during the synthesis of active pharmaceutical ingredients, specifically those that may impact drug safety and efficacy.

Synthesis Analysis

The synthesis of Dabigatran Impurity 13 involves several multi-step organic reactions. A notable method includes the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate, which has been shown to significantly reduce the formation of impurities compared to previous methods that utilized n-hexyl chloroformate.

Methods and Technical Details

  1. Core Structure Formation: The initial step involves creating the core structure through a Pinner reaction to synthesize amidine intermediates.
  2. Nucleophilic Substitution: Following the formation of key intermediates, nucleophilic substitution reactions are employed to construct the final product.
  3. Optimization Techniques: Design of Experiment (DoE) methodologies have been utilized to optimize reaction conditions, such as temperature and reactant concentrations, to minimize impurity formation during synthesis .

Data

  • Molecular Formula: C35H43N7O5C_{35}H_{43}N_{7}O_{5}
  • Molecular Weight: 641.8 g/mol
  • Chemical Structure: Characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed analysis.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran Impurity 13 include:

  1. N-acylation: This reaction introduces acyl groups into the molecule.
  2. Reduction Reactions: Catalytic hydrogenation is employed to reduce specific functional groups.
  3. Nucleophilic Substitution: This key reaction forms new bonds by replacing leaving groups with nucleophiles.

Research has focused on identifying and controlling these reactions to limit impurity levels during production .

Mechanism of Action

Process and Data

  • Target: Thrombin, a critical enzyme in blood coagulation.
  • Mode of Action: While Dabigatran functions effectively as an anticoagulant, impurities like Dabigatran Impurity 13 may alter this effect by potentially competing for binding sites or influencing pharmacokinetics.
Physical and Chemical Properties Analysis
  • Purity Level: Typically >95% in controlled environments.
  • LogP (Partition Coefficient): Approximately 4.5, indicating moderate lipophilicity which could affect absorption and distribution within biological systems.
Applications

Dabigatran Impurity 13 serves several important roles in pharmaceutical research and quality control:

  • Analytical Method Development: Utilized in developing methods for detecting and quantifying impurities in Dabigatran formulations.
  • Quality Control Standards: Acts as a reference standard for ensuring the purity of Dabigatran etexilate during production processes.
  • Regulatory Compliance: Essential for meeting safety standards set by regulatory bodies regarding impurity levels in pharmaceutical products.

Properties

CAS Number

1408238-37-8

Product Name

Dabigatran Impurity 13

IUPAC Name

3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C32H36N6O6

Molecular Weight

600.66

InChI

InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43)

SMILES

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4

Synonyms

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.